5-ブロモ-1-オキソイソインドリン-2-カルボン酸tert-ブチル

概要

説明

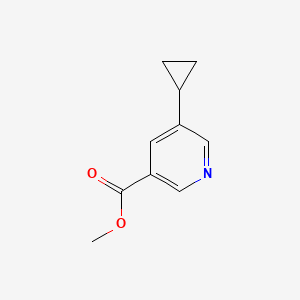

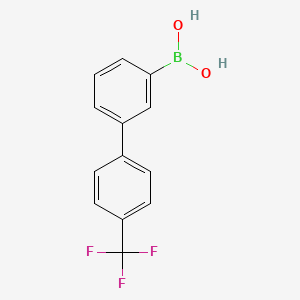

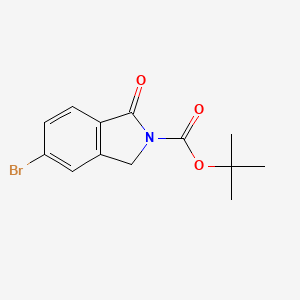

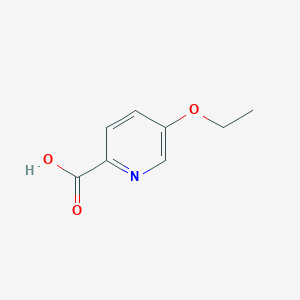

Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate is an organic compound with the molecular formula C13H14BrNO3 and a molecular weight of 312.16 . It is typically a colorless or slightly yellow solid .

Synthesis Analysis

The synthesis of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate usually includes the following steps :Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 6-bromo-3-oxo-1H-isoindole-2-carboxylate . The InChI code is 1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-8-6-9(14)4-5-10(8)11(15)16/h4-6H,7H2,1-3H3 .Chemical Reactions Analysis

Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate is an important intermediate in organic synthesis. It is often used in the synthesis of indole drugs and related compounds .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 312.16 . It should be stored in a dry environment at 2-8°C .科学的研究の応用

化学合成

“5-ブロモ-1-オキソイソインドリン-2-カルボン酸tert-ブチル”は、さまざまな化学合成に使用される化学化合物です . その独特の構造は、より複雑な分子の生成において貴重な試薬となっています .

光レドックス活性化

この化合物は、有機化学で使用されるプロセスである光レドックス活性化の文脈で言及されています . 光レドックス活性化には、光を使用して化学反応を開始することが含まれ、"5-ブロモ-1-オキソイソインドリン-2-カルボン酸tert-ブチル"は、そのようなプロセスで役割を果たす可能性があります .

アルケンの二官能化

アルケンの溶媒制御二官能化に関する研究では、"5-ブロモ-1-オキソイソインドリン-2-カルボン酸tert-ブチル"が使用されました . このプロセスには、炭素-炭素二重結合に2つの異なる基を付加することが含まれ、複雑な分子の生成につながる可能性があります .

γ-ラクトン、γ-ラクタム、およびα,α-ジフルオロエステルの合成

この化合物は、γ-ラクトン、γ-ラクタム、およびα,α-ジフルオロエステルの合成に使用されてきました . これらは、医薬品やその他の分野でさまざまな用途を持つ重要な化合物のクラスです .

生体異性体置換

“5-ブロモ-1-オキソイソインドリン-2-カルボン酸tert-ブチル”にフッ素が存在するため、医薬品設計で使用される技術である生体異性体置換の潜在的な候補となります . これは、分子の部分を生体異性体で置き換えて、その薬理学的特性を改善することを含みます .

作用機序

Target of Action

Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate is primarily used as an intermediate in the synthesis of various compounds. It has been used to prepare substituted isoindolines as inhibitors of dipeptidyl peptidase 8/9 (DPP8/9) . DPP8/9 are enzymes that play a role in glucose metabolism and immune response, making them potential targets for the treatment of diabetes and immune disorders .

Mode of Action

When used to synthesize dpp8/9 inhibitors, it likely interacts with these enzymes and inhibits their activity . This inhibition could alter the function of the enzymes, potentially impacting glucose metabolism and immune response .

Biochemical Pathways

The biochemical pathways affected by Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate would depend on the final compounds it is used to synthesize. For instance, when used to synthesize DPP8/9 inhibitors, it could impact the pathways related to glucose metabolism and immune response .

Pharmacokinetics

Its bioavailability, absorption, distribution, metabolism, and excretion would likely depend on the properties of the final synthesized compound .

Result of Action

The molecular and cellular effects of Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate would depend on the final compounds it is used to synthesize. If used to synthesize DPP8/9 inhibitors, it could potentially impact glucose metabolism and immune response at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate would be influenced by various environmental factors. These could include the conditions under which the compound is stored and used, such as temperature and pH

Safety and Hazards

Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate may have some irritant properties . During handling, appropriate personal protective measures should be taken, such as wearing protective glasses and gloves . It should be handled in a well-ventilated environment to avoid inhaling the dust or vapor of the compound . If ingested, comes into contact with skin, or inhaled, medical treatment should be sought immediately .

将来の方向性

生化学分析

Biochemical Properties

tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of indole derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of substituted isoindolines, which are known to inhibit dipeptidyl peptidase 8/9 (DPP8/9) . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications.

Cellular Effects

tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of indole derivatives can impact the function of cancer cells, microbes, and other cell types . By modulating these cellular processes, tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate can potentially be used in the treatment of various diseases.

Molecular Mechanism

The molecular mechanism of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to inhibition or activation of their activity. For instance, its interaction with DPP8/9 enzymes results in the inhibition of these enzymes, which can have downstream effects on cellular processes . Additionally, tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate can influence gene expression by modulating transcription factors and other regulatory proteins.

特性

IUPAC Name |

tert-butyl 6-bromo-3-oxo-1H-isoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-8-6-9(14)4-5-10(8)11(15)16/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNRRKAUKGRPMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1=O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631089 | |

| Record name | tert-Butyl 5-bromo-1-oxo-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864866-80-8 | |

| Record name | tert-Butyl 5-bromo-1-oxo-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2-Fluorophenoxy)propyl]methylamine](/img/structure/B1322991.png)